![molecular formula C23H15F3N4O3S B11205029 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11205029.png)
2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
3-benzyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a trifluoromethylphenyl group, an oxadiazole ring, and a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Construction of the Thienopyrimidine Core: This step involves the cyclization of a suitable precursor to form the thienopyrimidine core.
Final Coupling: The final step involves coupling the oxadiazole and thienopyrimidine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-benzyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: This compound shares the trifluoromethylphenyl group and is used in similar applications.
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and are studied for their biological activity and material properties.
Thienopyrimidine derivatives: These compounds share the thienopyrimidine core and are investigated for their potential in medicinal chemistry and materials science.
Uniqueness
3-benzyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H15F3N4O3S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-benzyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O3S/c24-23(25,26)16-8-6-15(7-9-16)20-27-18(33-28-20)13-29-17-10-11-34-19(17)21(31)30(22(29)32)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
InChI Key |
UAPSPEHUWUEUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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